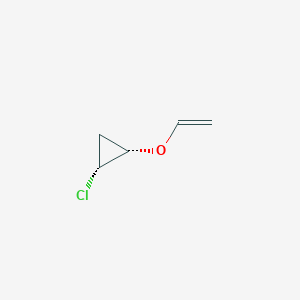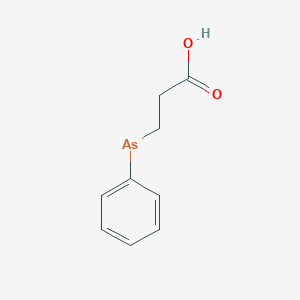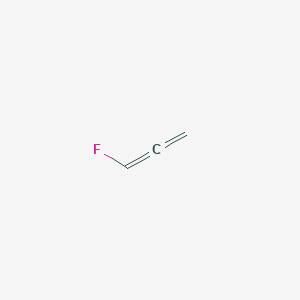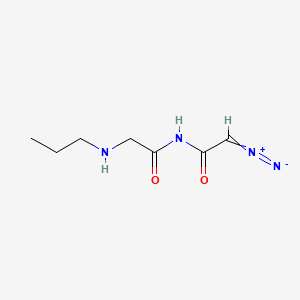
Methyl 9,10,13-trihydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,10,13-trihydroxyoctadecanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of trihydroxyoctadecanoic acid, which contains three hydroxyl groups attached to an 18-carbon fatty acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9,10,13-trihydroxyoctadecanoate can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of lipoxygenase enzymes to catalyze the formation of hydroperoxides, which are then converted into trihydroxy derivatives through subsequent reactions. For example, the linoleate 9-lipoxygenase product 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid can be converted into 9(S),12(S),13(S)-trihydroxy-10(E)-octadecenoic acid (pinellic acid) using specific enzyme preparations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from plant sources, such as beetroot or broad bean, to catalyze the oxidation of linoleic acid. The resulting hydroperoxides are then further processed to yield the desired trihydroxy derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10,13-trihydroxyoctadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the ester functional group in the molecule.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace the hydroxyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and esterified derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 9,10,13-trihydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying oxidation and reduction reactions of fatty acids.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialized lubricants and surfactants
Mechanism of Action
The mechanism of action of methyl 9,10,13-trihydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl groups in the molecule can form hydrogen bonds with membrane lipids, affecting membrane fluidity and function. Additionally, the compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Methyl 9,10-dihydroxyoctadecanoate: This compound has two hydroxyl groups instead of three and exhibits different chemical reactivity and biological activity.
Pinellic Acid: A trihydroxy derivative similar to methyl 9,10,13-trihydroxyoctadecanoate but with a different stereochemistry.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
50439-75-3 |
|---|---|
Molecular Formula |
C19H38O5 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 9,10,13-trihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O5/c1-3-4-8-11-16(20)14-15-18(22)17(21)12-9-6-5-7-10-13-19(23)24-2/h16-18,20-22H,3-15H2,1-2H3 |
InChI Key |
QBAHHBCZXAJFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC(C(CCCCCCCC(=O)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)


![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)




![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

